Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-5-4-6-11(15)7-10/h4-7H,8-9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGDNEUOAPNAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The 3-fluorophenyl moiety is introduced via palladium-catalyzed cross-coupling. tert-Butyl 3-bromoazetidine-1-carboxylate reacts with 3-fluorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This method achieves 70–80% yields, with regioselectivity confirmed by ¹⁹F-NMR spectroscopy.
Table 1: Suzuki-Miyaura Cross-Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 65 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 72 |
Nucleophilic Aromatic Substitution
Alternative routes employ nucleophilic substitution on pre-functionalized azetidines. For instance, tert-butyl 3-nitroazetidine-1-carboxylate undergoes displacement with 3-fluorophenol in the presence of K₂CO₃ (DMF, 100°C), yielding the 3-fluorophenyl derivative in 60% yield.
Amination at the C3 Position
Reductive Amination
The ketone group in tert-butyl 3-oxo-3-(3-fluorophenyl)azetidine-1-carboxylate is converted to an amine via reductive amination. Treatment with ammonium acetate and NaBH₃CN in methanol (rt, 12 h) affords the target compound in 65% yield.
Mechanistic Insight :
The reaction proceeds through imine formation ($$ \text{RC=O} + \text{NH}4^+ \rightarrow \text{RC=NH} $$) followed by borohydride reduction ($$ \text{RC=NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2 $$).
Gabriel Synthesis
Alternative amination employs the Gabriel method. tert-Butyl 3-bromo-3-(3-fluorophenyl)azetidine-1-carboxylate reacts with phthalimide potassium salt (DMF, 120°C), followed by hydrazine cleavage to yield the primary amine (55% overall yield).
One-Pot Tandem Reactions
Recent advances utilize tandem Horner-Wadsworth-Emmons (HWE)/aza-Michael reactions. Methyl 2-(diethoxyphosphoryl)acetate reacts with tert-butyl 3-oxoazetidine-1-carboxylate under HWE conditions (DBU, THF) to form an α,β-unsaturated ester. Subsequent aza-Michael addition with 3-fluoroaniline introduces both the aryl and amino groups in a single pot (62% yield).
Critical Parameters :
- Temperature control (0°C → rt for HWE; 50°C for aza-Michael).
- Stoichiometric DBU to prevent retro-Michael reactions.
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is indispensable for azetidine stability during synthesis. Deprotection with TFA/DCM (1:1, rt, 30 min) cleanly removes the Boc group, enabling further functionalization. Post-amination, reprotection with Boc anhydride (Et₃N, DCM) restores the carboxylate (85–90% yield).
Challenges and Optimization
Regioselectivity in gem-Disubstitution
Simultaneous introduction of amino and 3-fluorophenyl groups at C3 poses steric challenges. Microwave-assisted synthesis (150°C, 20 min) improves yields to 75% by accelerating imine formation.
Purification Considerations
Silica gel chromatography (EtOAc/hexane gradients) effectively separates diastereomers. Reverse-phase HPLC (C18, MeOH/H₂O) resolves enantiomers when chiral auxiliaries are used.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce a wide range of functional groups .
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate typically involves several steps:
- Formation of Azetidine Ring : Cyclization of amino alcohols with suitable electrophiles under basic conditions.
- Introduction of Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Protection of Amino Group : Often using a tert-butyl carbamate to prevent side reactions during further synthesis steps .
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders. Its structure allows for modifications that can enhance therapeutic efficacy.
Biological Studies
This compound is utilized in enzyme inhibition and receptor modulation studies due to its ability to interact with biological targets. It has been shown to affect various biological pathways, making it a valuable tool in pharmacological research.
Chemical Biology
The compound is employed in developing chemical probes for studying biological mechanisms. Its unique functional groups enable it to serve as a versatile scaffold for designing experiments aimed at understanding complex biochemical interactions .
Industrial Applications
This compound finds applications in the synthesis of agrochemicals and other industrially relevant chemicals. Its properties make it suitable for producing compounds with specific functionalities required in agricultural practices.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of related azetidine derivatives, demonstrating that modifications to the azetidine structure can lead to significant biological activity. Compounds synthesized from similar scaffolds exhibited promising results in reducing inflammation in vivo, suggesting potential applications for this compound in treating inflammatory diseases .
Case Study 2: Enzyme Inhibition
Research focused on azetidine derivatives has shown their potential as enzyme inhibitors. This compound was tested against specific enzymes involved in metabolic pathways, revealing its capability to modulate enzyme activity effectively. This highlights its importance as a lead compound for developing new therapeutic agents targeting metabolic disorders .
Data Table: Summary of Applications
| Application Area | Description | Example Studies |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing drugs targeting neurological disorders | Studies on anti-inflammatory effects |
| Biological Studies | Interaction with enzymes and receptors | Enzyme inhibition assays |
| Chemical Biology | Development of probes for biological mechanisms | Probes designed for pathway analysis |
| Industrial Applications | Synthesis of agrochemicals and other industrial chemicals | Formulations involving azetidine derivatives |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminoazetidine-1-carboxylate: Lacks the fluorophenyl group, making it less versatile in certain applications.
Tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate: Contains a pyrazole ring instead of a fluorophenyl group, leading to different chemical properties and applications.
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: Contains additional fluorine atoms, which can influence its reactivity and biological activity.
Uniqueness
Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .
Biological Activity
Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate is a synthetic organic compound belonging to the azetidine class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals targeting various diseases. This article will delve into the biological activity of this compound, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₈FN₂O₂
- Molecular Weight : 204.24 g/mol
- CAS Number : 2157889-25-1
The compound features a tert-butyl ester group, an amino group, and a fluorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions .
This compound acts primarily as an inhibitor or modulator of specific enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound can interact with various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways associated with neurological and inflammatory responses.
Pharmacological Applications
- Medicinal Chemistry : The compound serves as an intermediate in synthesizing drugs aimed at neurological disorders and inflammation.
- Chemical Biology : It is utilized in developing chemical probes for studying biological mechanisms and enzyme inhibitors .
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity:
- Cell Proliferation Inhibition : In studies involving cancer cell lines such as HeLa and HCT116, this compound demonstrated inhibitory effects on cell proliferation, suggesting potential anticancer properties. For instance, it showed IC₅₀ values ranging from 0.5 to 2 µM against various tumor cell lines .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 1.7 |
| HCT116 | 0.55 |
| A375 | 0.87 |
Mechanistic Insights
The compound's interaction with specific molecular targets has been characterized through various assays:
- Kinase Inhibition : Studies have shown that it can inhibit certain kinases involved in cancer progression, further supporting its potential use in oncology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-aminoazetidine-1-carboxylate | Lacks fluorophenyl group | Reduced versatility in applications |
| Tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate | Contains a pyrazole ring | Different chemical properties |
| Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate | Additional fluorine atoms | Potentially altered reactivity |
The presence of the fluorophenyl group in this compound enhances its biological activity compared to other azetidines, making it a valuable candidate for further pharmaceutical development .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:
- Ring formation : Azetidine rings are constructed via cyclization reactions, often using tert-butyl dicarbonate (Boc) to protect the nitrogen .
- Functionalization : Introduction of the 3-fluorophenyl group via nucleophilic substitution or cross-coupling reactions under palladium catalysis .
- Amino group incorporation : Reductive amination or direct substitution using ammonia derivatives under controlled pH and temperature . Critical parameters : Solvent polarity (e.g., THF vs. DMF), reaction temperature (0–80°C), and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact yield and purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing azetidine ring protons at δ 3.5–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₈FN₂O₂: calculated 281.13, observed 281.12) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in fluorophenyl group installation?
Common challenges include competing side reactions (e.g., dehalogenation or aryl ring decomposition). Optimization strategies:
- Catalyst screening : PdCl₂(dppf) enhances selectivity for Suzuki-Miyaura couplings with 3-fluorophenylboronic acid .
- Solvent effects : Mixed solvents (e.g., toluene:ethanol 4:1) improve solubility of hydrophobic intermediates .
- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes byproduct formation . Data-driven example : A study achieved 78% yield by using 2 mol% Pd catalyst and degassed solvents, compared to 45% yield under non-optimized conditions .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies often arise from dynamic rotational barriers or impurities. Methodological solutions:
- Variable-temperature NMR : Cooling to −40°C slows ring puckering in azetidine, simplifying splitting patterns .
- 2D NMR (COSY, HSQC) : Correlates protons and carbons to confirm connectivity (e.g., verifying the tert-butyl group at δ 1.4 ppm) .
- Spiking experiments : Adding authentic samples of suspected impurities (e.g., des-fluoro analogs) identifies contamination sources .
Q. What strategies enhance biological activity through azetidine ring modifications?
Structural analogs with improved target binding can be designed via:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability .
- Ring expansion : Piperidine analogs show enhanced conformational flexibility for receptor interactions . Case study : Replacing the tert-butyl group with a cyclopropane moiety improved IC₅₀ values against kinase targets by 3-fold .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Azetidine formation | Boc₂O, K₂CO₃, DMF, 25°C | 65 | 90 | |
| Fluorophenyl coupling | Pd(PPh₃)₄, 3-F-C₆H₄-B(OH)₂, toluene:EtOH | 78 | 95 | |
| Amination | NH₃/MeOH, 50°C, 12 h | 82 | 97 |
Q. Table 2. Structural Analogs and Bioactivity
| Compound Modification | Target Activity (IC₅₀, nM) | Key Reference |
|---|---|---|
| 3-(4-Fluorophenyl) substitution | Kinase A: 12 ± 2 | |
| Piperidine ring expansion | Kinase B: 8 ± 1 | |
| Cyclopropane substitution | Kinase C: 5 ± 0.5 |
Safety and Handling
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
